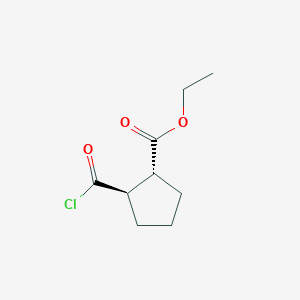
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a colorless, odorless liquid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. By inhibiting COX-2, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is its low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI). One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in different types of cancer and to determine the optimal dosage and administration route. Additionally, research could focus on the development of more soluble analogs of this compound to improve its bioavailability and effectiveness. Finally, studies could investigate the potential use of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) in combination with other therapeutic agents to enhance its therapeutic effects.
In conclusion, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in cancer treatment, make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and to investigate its potential use in different therapeutic areas.
Métodos De Síntesis
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with thionyl chloride and then with ethyl alcohol. The reaction yields trans-Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, which can be purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
144728-23-4 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) |
Fórmula molecular |
C9H13ClO3 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
ALJRVWWGDYYIBO-RNFRBKRXSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)C1CCCC1C(=O)Cl |
SMILES canónico |
CCOC(=O)C1CCCC1C(=O)Cl |
Sinónimos |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
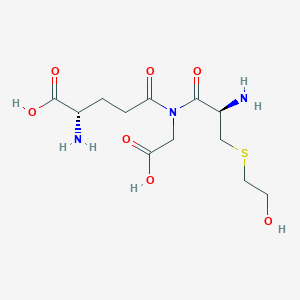
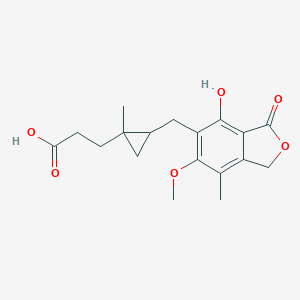
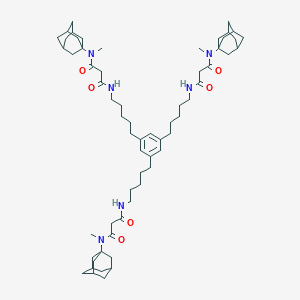
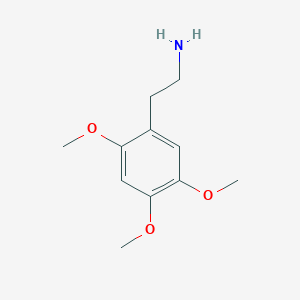
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
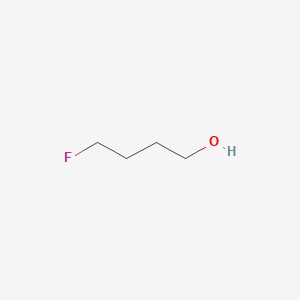
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
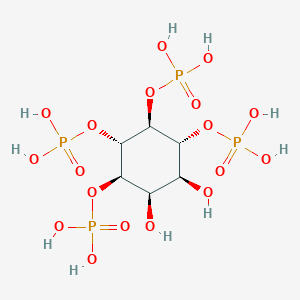
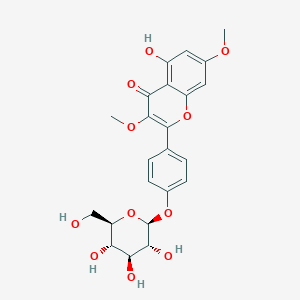
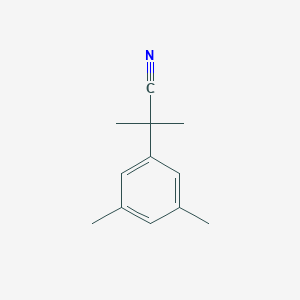
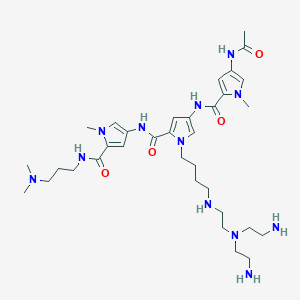
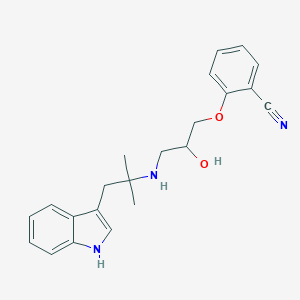
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)